molecular formula C18H24N2O5S B3004168 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 799250-52-5

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No. B3004168
CAS RN: 799250-52-5
M. Wt: 380.46
InChI Key: AEHHEMNCHDRRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and potential biological activities. For instance, compounds with pyrrolidinyl groups and carboxylic acid functionalities are often explored for their biological properties, such as the glycine site antagonists described in paper , or the pyridine-2-carboxylic acid derivatives with antimicrobial activities in paper .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the one-pot synthesis of pyridin-2(1H)-ones described in paper involves a Vilsmeier-Haack reaction, which could potentially be adapted for the synthesis of related compounds. Similarly, the deconjugative esterification of 2-cyclohexylideneacetic acids catalyzed by 4-(Pyrrolidin-1-yl)pyridine in paper suggests a method for introducing pyrrolidinyl groups into a cyclohexane ring, which could be relevant for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical reactivity and biological activity. The crystal structure analysis of a 1,2,4-triazole derivative in paper provides insights into how small changes in molecular orientation can significantly affect the properties of a molecule. This is relevant for understanding the conformational preferences of the target compound and how it might interact with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the divergent cyclizations of acetic acids with electrophiles in paper demonstrate how different reaction conditions can lead to various cyclic structures. This knowledge can be applied to predict the reactivity of the target compound's carboxylic acid group and how it might be modified in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives in paper suggest that the target compound may also possess similar properties, given the structural similarities. Additionally, the spectroscopic characterizations and DFT calculations in the same paper provide a method for predicting the electronic properties of the target compound.

Scientific Research Applications

Application in RORγt Inverse Agonism

The compound 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid and its derivatives have been studied as RORγt inverse agonists. One such derivative demonstrated significant selectivity and desirable pharmacokinetic properties, showing potential for biological applications such as inhibiting IL-17 production in mouse models (Duan et al., 2019).

Organocatalysis in Chemical Reactions

Organocatalysts containing pyrrolidine and sulfone moieties, which are structurally similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, have shown high catalytic activity. These catalysts have been used for asymmetric Michael reactions of cyclohexanone and nitroolefins, indicating the compound's potential in facilitating specific organic transformations (Syu, Kao, & Lin, 2010).

Electrophilic Intramolecular Cyclization

Compounds structurally related to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid have been used in studies focused on electrophilic intramolecular cyclization (EIC). These studies explore the synthesis of arylthio-containing lactams, demonstrating the compound's role in creating complex molecular structures (Tsyzoryk et al., 2015).

Electroreduction Studies

Research involving the electroreduction of various substituents on pyridine rings, including carbamoyl groups, has implications for understanding the reactivity of related compounds like 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid. This research provides insights into potential synthetic applications and reaction mechanisms (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Antiproliferative and Antiinflammatory Activity

A 1,2,4-triazole derivative structurally related to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid was screened for antiproliferative and antiinflammatory activity. This study highlights the potential of such compounds in biomedical research (Mazur et al., 2011).

Deconjugative Esterification

4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification, involving compounds similar to 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, highlights its potential use in creating new ester compounds through unique synthetic pathways (Sano et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHHEMNCHDRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.